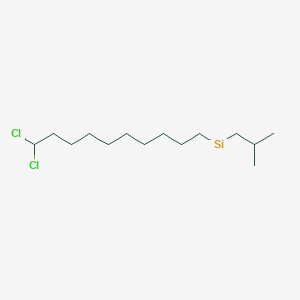![molecular formula C32H34Si2 B12597406 {Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane) CAS No. 647851-32-9](/img/structure/B12597406.png)
{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane): is a complex organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and biphenyl groups capped with trimethylsilane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, using a palladium catalyst and a copper co-catalyst. The reaction conditions often include anhydrous solvents like dichloromethane and the use of bases such as triethylamine .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyne linkages, leading to the formation of diketones.
Reduction: Reduction reactions can target the ethyne linkages, converting them into alkanes or alkenes.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties .
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives could be explored for use in drug delivery systems or as imaging agents due to their potential biocompatibility and functionalization capabilities .
Industry: In the industrial sector, the compound is of interest for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable, conjugated systems makes it a valuable component in the design of optoelectronic devices .
Wirkmechanismus
The mechanism by which {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) exerts its effects is primarily through its electronic structure. The ethyne linkages and biphenyl groups create a conjugated system that allows for efficient electron transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial .
Vergleich Mit ähnlichen Verbindungen
- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
- 4,4’- (Thiophene-2,5-diylbis (ethyne-2,1-diyl))bis (1-methyl-1-pyridinium) Iodide
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide
Uniqueness: What sets {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) apart from similar compounds is its combination of ethyne linkages and biphenyl groups, which provide a unique balance of rigidity and flexibility. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics .
Eigenschaften
CAS-Nummer |
647851-32-9 |
|---|---|
Molekularformel |
C32H34Si2 |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
trimethyl-[4-[4-[2-[4-(4-trimethylsilylphenyl)phenyl]ethynyl]phenyl]phenyl]silane |
InChI |
InChI=1S/C32H34Si2/c1-33(2,3)31-21-17-29(18-22-31)27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)34(4,5)6/h9-24H,1-6H3 |
InChI-Schlüssel |
GHQMIMUPQNQBOI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=C(C=C4)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
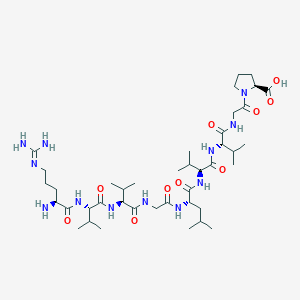


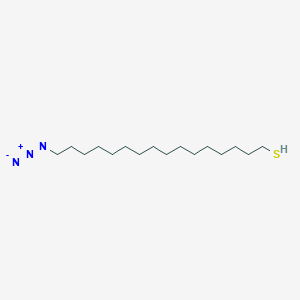
![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
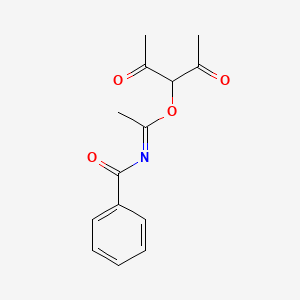
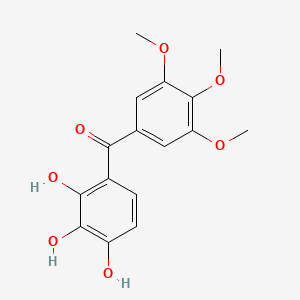
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
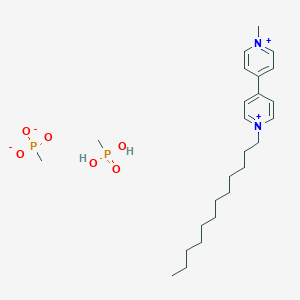

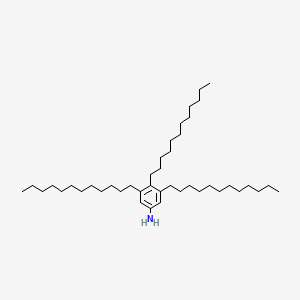
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
